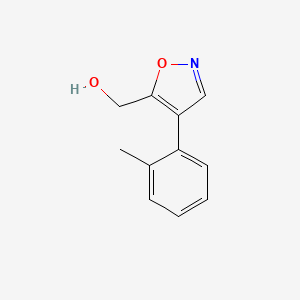

(4-(o-Tolyl)isoxazol-5-yl)methanol

Description

Significance of Isoxazole (B147169) Scaffolds in Advanced Chemical Synthesis and Derivatization

The isoxazole moiety is a privileged scaffold in medicinal chemistry, primarily due to the wide spectrum of biological activities exhibited by its derivatives. nih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. nih.govmdpi.com The presence of the isoxazole ring in numerous commercially available drugs, such as the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the immunosuppressant leflunomide, underscores its therapeutic relevance. nih.govwikipedia.orgresearchgate.net

In chemical synthesis, the isoxazole ring is valued for its stability and the diverse reactivity it offers for derivatization. The weak N-O bond within the ring can be cleaved under specific conditions, allowing the isoxazole to serve as a masked precursor for various functional groups like β-hydroxy ketones, γ-amino alcohols, and 1,3-dicarbonyl compounds. nih.govijpcbs.comtaylorandfrancis.com This synthetic versatility enables the construction of complex molecular architectures from relatively simple isoxazole building blocks. ijpcbs.com Modern synthetic strategies, including transition metal-catalyzed cycloadditions and green chemistry approaches, have further expanded the accessibility and diversity of isoxazole derivatives, facilitating the exploration of new chemical space in drug discovery programs. nih.govnih.gov

Historical Context of Isoxazole Ring System Elucidation and Early Synthetic Efforts

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen was a pivotal figure, first recognizing the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole, in 1888. ijpcbs.com However, the first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond, who obtained 3,4,5-trimethylisoxazole (B86237) by treating nitroethane with aqueous alkalies. ijpcbs.com In 1903, Claisen reported the synthesis of the unsubstituted isoxazole from propargylaldehyde acetal. nih.gov

A significant advancement in isoxazole synthesis came from the work of Quilico and his group between 1930 and 1946. They extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds like alkynes and alkenes, which remains one of the most fundamental and widely used methods for constructing the isoxazole ring. ijpcbs.comwikipedia.orgnanobioletters.com These early efforts laid the groundwork for the systematic exploration of isoxazole chemistry, paving the way for the discovery of its diverse applications.

| Year | Milestone | Key Researcher(s) |

| 1888 | First recognized the cyclic structure of an isoxazole derivative. | Ludwig Claisen |

| 1891 | First to synthesize the isoxazole ring (3,4,5-trimethylisoxazole). | Dunstan and Dymond |

| 1903 | Synthesized the parent isoxazole compound. | Ludwig Claisen |

| 1930-1946 | Developed the synthesis of the ring system from nitrile oxides. | Quilico |

Structural Overview of (4-(o-Tolyl)isoxazol-5-yl)methanol as a Representative Isoxazole Derivative

This compound is a specific derivative that encapsulates the key structural features of this class of compounds. Its molecular structure consists of a central isoxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. researchgate.net This core is substituted at two positions:

At position 4: A o-tolyl group is attached. This substituent is a toluene (B28343) molecule linked at the ortho-position of its phenyl ring to the isoxazole core.

At position 5: A methanol (B129727) group (-CH₂OH) is present. This hydroxymethyl functional group introduces a site for potential hydrogen bonding and further chemical modification.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1383132-94-2 bldpharm.com |

| Molecular Formula | C₁₁H₁₁NO₂ bldpharm.com |

| Molar Mass | 189.21 g/mol chemtik.comresearchgate.net |

Scope and Objectives of Research on this compound Chemistry

Research focused on This compound and its analogues is driven by the broader objectives within medicinal and synthetic chemistry. A primary goal is the discovery of novel bioactive agents. researchgate.netnih.gov By synthesizing and screening a library of related isoxazole derivatives, researchers aim to identify lead compounds for therapeutic areas such as oncology, infectious diseases, and inflammation. mdpi.commdpi.com

The specific objectives of such research programs typically include:

Development of Efficient Synthetic Routes: Creating novel or optimizing existing synthetic methodologies to produce this compound and its derivatives in high yield and purity. This includes exploring metal-free and environmentally benign reaction conditions. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound—for instance, by altering the substitution pattern on the tolyl ring or replacing the methanol group with other functionalities—to understand how these changes affect biological activity. tandfonline.com

Exploration of Pharmacological Potential: Conducting in vitro and in vivo assays to evaluate the biological activity of the synthesized compounds. nih.govmdpi.com This involves screening against various cell lines, enzymes, or microbial strains to uncover potential therapeutic applications. researchgate.netmdpi.com

Use as a Synthetic Intermediate: Utilizing the compound as a building block for the synthesis of more complex molecules, leveraging the reactivity of both the isoxazole ring and the hydroxymethyl group. ijpcbs.com

Ultimately, the study of specific molecules like this compound contributes to the fundamental understanding of isoxazole chemistry and expands the toolbox available to chemists for the rational design of new functional molecules and pharmaceuticals. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)10-6-12-14-11(10)7-13/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDKEVYINYWBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(ON=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719928 | |

| Record name | [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383132-94-2 | |

| Record name | [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of the 4 O Tolyl Isoxazol 5 Yl Methanol Moiety

Reactions at the Primary Alcohol Functionality

The primary alcohol group is a key site for synthetic modifications, enabling the introduction of various functional groups through esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of (4-(o-Tolyl)isoxazol-5-yl)methanol readily undergoes esterification with various carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions are fundamental in modifying the molecule's polarity and steric properties.

Detailed research findings on related structures suggest that these transformations are generally high-yielding and can be achieved under standard laboratory conditions. For example, the reaction with acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding esters. Similarly, etherification can be performed using Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation of primary alcohols to aldehydes. These reactions are generally carried out in anhydrous solvents to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or ruthenium tetroxide (RuO4), will oxidize the primary alcohol directly to the corresponding carboxylic acid. organic-chemistry.org Bismuth(III) oxide in the presence of t-BuOOH has also been reported as an effective system for this transformation under ambient conditions. organic-chemistry.org

| Reagent | Product | Yield | Reference |

| CrO3, H5IO6, MeCN | Carboxylic Acid | High | organic-chemistry.org |

| Bi2O3, t-BuOOH | Carboxylic Acid | Good | organic-chemistry.org |

| Pd/C, NaBH4, O2 | Carbonyl/Carboxyl | Good | organic-chemistry.org |

| 1-hydroxycyclohexyl phenyl ketone | Carboxylic Acid | High | organic-chemistry.org |

Halogenation and Substitution Reactions

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is often achieved by converting the alcohol into a tosylate or by using halogenating agents.

Halogenation: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. youtube.com These reactions typically proceed via an SN2 mechanism for primary alcohols. youtube.com

Tosylation and Subsequent Substitution: The alcohol can be reacted with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities such as azides, cyanides, and thiols.

| Reagent | Product | Mechanism | Reference |

| HI, HBr, HCl | Alkyl Halide | SN1 (tertiary, secondary), SN2 (primary) | youtube.com |

| PBr3 | Alkyl Bromide | SN2 (primary, secondary) | youtube.com |

| SOCl2 | Alkyl Chloride | SN2 | youtube.com |

| TsCl | Tosylate Ester | - | youtube.com |

Modifications of the Isoxazole (B147169) Heterocycle

The isoxazole ring itself can undergo various transformations, including ring-opening, rearrangements, and direct functionalization at its carbon positions.

Ring Opening and Rearrangement Processes

The isoxazole ring, while aromatic, can be induced to open under certain conditions, leading to acyclic intermediates that can be used to synthesize other heterocyclic systems.

One notable rearrangement is the Boulton-Katritzky rearrangement, which has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This type of rearrangement typically occurs under basic conditions and can lead to the formation of different heterocyclic structures. beilstein-journals.org Additionally, molybdenum hexacarbonyl has been used to mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov Ring-opening fluorination of isoxazoles has also been achieved using electrophilic fluorinating agents like Selectfluor®, leading to tertiary fluorinated carbonyl compounds. researchgate.net

Direct Functionalization at Isoxazole Ring Positions (C-3, C-4, C-5)

Direct functionalization of the isoxazole ring can be challenging due to its relatively low nucleophilicity, making electrophilic aromatic substitution difficult. nanobioletters.com However, various strategies have been developed to introduce substituents at the C-3, C-4, and C-5 positions.

C-3 Position: The C-3 position is often functionalized during the synthesis of the isoxazole ring itself, for instance, through the cycloaddition of a nitrile oxide with an alkyne. biolmolchem.comnih.govmdpi.com

C-4 Position: The C-4 position can be functionalized through methods like palladium-catalyzed alkenylation. researchgate.net It has been noted that direct phenylation at the C-4 position of isoxazoles can be achieved using palladium catalysts. clockss.org Furthermore, 4-iodoisoxazoles can be synthesized and subsequently used in Suzuki coupling reactions to introduce various aryl groups at this position. nih.gov

C-5 Position: The C-5 position can also be functionalized, often through lithiation followed by reaction with an electrophile, although this can be complicated by the potential for ring-opening. Palladium-catalyzed C-H arylation has been used for the C5-arylation of ethyl isoxazole-3-carboxylate. researchgate.net

It is important to note that direct functionalization at the C-3 and C-5 positions can be difficult as unsubstituted isoxazoles at these positions can be unstable under basic conditions. nanobioletters.com

Transition Metal-Catalyzed Cross-Coupling Reactions on the Isoxazole Ring

The isoxazole ring system can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the isoxazole ring with a suitable leaving group, such as a halide.

A notable example of this is the functionalization of 4-iodoisoxazoles through palladium-catalyzed reactions. Although direct cross-coupling on the C-H bond of the isoxazole ring is challenging, the introduction of an iodine atom at the 4-position provides an effective handle for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govrsc.orgnih.gov For instance, 3,5-disubstituted-4-iodoisoxazoles can be synthesized through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.govrsc.org These 4-iodoisoxazoles can then undergo Suzuki-Miyaura coupling with various boronic acids to yield 3,4,5-trisubstituted isoxazoles. nih.gov This strategy allows for the introduction of a wide range of substituents at the 4-position of the isoxazole ring.

While specific studies on the cross-coupling reactions of this compound are not extensively documented in the readily available literature, the established reactivity of 4-halo-isoxazoles suggests a viable pathway for its further functionalization. For example, if the tolyl group at the 4-position were to be replaced by a halogen, a variety of cross-coupling reactions could be employed as summarized in the table below.

| Cross-Coupling Reaction | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Aryl- or vinyl-substituted isoxazole |

| Heck Reaction | Pd catalyst, base, alkene | Alkene-substituted isoxazole |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Alkyne-substituted isoxazole |

This table presents potential cross-coupling reactions based on the general reactivity of halo-isoxazoles.

Transformations Involving the o-Tolyl Substituent

The o-tolyl group of this compound offers additional sites for chemical transformations, primarily involving the methyl group and the aromatic ring itself.

The methyl group attached to the aromatic ring is susceptible to oxidation and other functionalization reactions. A common transformation is the oxidation of the methyl group to a carboxylic acid, aldehyde, or alcohol.

Various oxidizing agents can be employed for this purpose. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or Jones' reagent can oxidize an aromatic methyl group to a carboxylic acid. rsc.orglibretexts.org Milder conditions can also be used to achieve this transformation. For example, a methyl group on an aromatic nucleus can be oxidized to the corresponding carboxylic acid using molecular oxygen in the presence of a catalytic amount of N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This method proceeds via a benzylic radical intermediate. researchgate.net Other methods include the use of cobalt catalysts with a bromide source or ceric ammonium (B1175870) nitrate.

The selective oxidation to the aldehyde can be more challenging but can be achieved using specific reagents or by stopping the oxidation of the corresponding alcohol. The functionalization of benzylic C-H bonds is a significant area of research, with various methods being developed for the direct conversion of these bonds into other functional groups. nih.govwiley.comresearchgate.net

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation to Carboxylic Acid | KMnO₄, heat | -COOH |

| Oxidation to Carboxylic Acid | O₂, N-bromosuccinimide, light | -COOH |

| Oxidation to Aldehyde | (milder conditions may be required) | -CHO |

This table outlines potential functionalizations of the methyl group on the o-tolyl ring based on established chemical methods.

The tolyl ring, being an aromatic system, can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mdpi.com For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at the 4- or 6-position of the tolyl ring.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. mdpi.com This reaction is generally favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups. rsc.orgmdpi.comnih.gov The tolyl ring in this compound is not inherently electron-deficient and lacks a good leaving group, making direct nucleophilic substitution on the tolyl ring challenging under standard conditions. For SNAr to occur, the tolyl ring would likely need to be further substituted with a strong electron-withdrawing group, such as a nitro group, and a good leaving group, like a halide. rsc.orgrhhz.net

Derivatization Strategies and Scaffold Construction Involving 4 O Tolyl Isoxazol 5 Yl Methanol

Design and Synthesis of Functionalized Isoxazole (B147169) Derivatives

The functionalization of the isoxazole core is a primary strategy for exploring the chemical space around this scaffold. The hydroxyl group of "(4-(o-Tolyl)isoxazol-5-yl)methanol" can be oxidized to an aldehyde or carboxylic acid, which then serves as a versatile handle for introducing a wide range of functional groups.

The synthesis of carboxamide and carbohydrazide (B1668358) derivatives from isoxazole scaffolds is a well-established method for creating compounds with diverse structural features. kuey.net These derivatives are typically synthesized from an isoxazole-4-carbonyl chloride precursor, which can be prepared from the corresponding carboxylic acid.

The general synthetic route involves the reaction of the isoxazole carbonyl chloride with various amines or hydrazines in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the desired carboxamide or carbohydrazide. researchgate.net For instance, 5-methylisoxazole-4-carbonyl chloride can be reacted with different aminobenzimidazoles to produce a series of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives. researchgate.net Similarly, reacting an isoxazole carboxylic acid with a substituted amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) affords the corresponding carboxamides. unica.it

Another approach involves the synthesis of carbohydrazide scaffolds, which can then be further modified. For example, a carbazole (B46965) carbohydrazide can be reacted with various isothiocyanates to produce hydrazine-1-carbothioamide derivatives. nih.gov

Table 1: Examples of Isoxazole Carboxamide and Carbohydrazide Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-Methylisoxazole-4-carbonyl chloride | 2-Aryl-1H-benzo[d]imidazo-5-amine | Isoxazole-4-carboxamide | researchgate.net |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | Substituted Amines, EDCI, HOBt | Piperidine-4-carboxamide | unica.it |

This table is interactive. Click on the headers to sort.

Fused isoxazole systems represent a significant class of polycyclic aromatic compounds. The synthesis of these structures often employs cycloaddition and cyclocondensation reactions. mdpi.com A common method involves the 1,3-dipolar cyclocondensation of a nitrile oxide with an appropriate dipolarophile. mdpi.com For example, fused benzopyrazole/isoxazole systems can be generated from a cyclocondensation reaction followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

A more advanced strategy involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov This metal-free method utilizes tert-butyl nitrite (B80452) (TBN) as both a radical initiator and a source of the N-O fragment, leading to the formation of isoxazole-fused tricyclic quinazoline (B50416) alkaloids through a sequence of nitration and annulation. nih.gov This one-pot process allows for the formation of new C–N, C–C, and C–O bonds with a broad substrate scope. nih.gov The synthesis of fused isoxazoles can often be achieved using readily available starting materials and feasible reaction conditions, sometimes in green solvents like water or ethanol. mdpi.com

The isoxazole moiety can be integrated into larger, more complex molecular frameworks to create hybrid architectures. These hybrids combine the structural features of the isoxazole ring with other heterocyclic systems, such as oxadiazoles, isoquinolinones, and pyridazines.

One strategy involves the synthesis of indole-oxadiazole coupled isoxazole hybrids. thesciencein.org This can be achieved through a copper(I)-catalyzed reaction of in situ generated nitrile oxides with a terminal alkyne-bearing indole-oxadiazole scaffold. thesciencein.org

Another approach yields isoxazole/isoquinolinone hybrids. mdpi.com This synthesis begins with a 1,3-dipolar cycloaddition of a nitrile oxide to a 2-propargylbenzamide. The resulting isoxazole is then subjected to an Ullmann-type cyclization to construct the fused isoquinolinone lactam system. mdpi.com Halogenation of the isoxazole ring, for instance with N-iodosuccinimide (NIS), can be performed prior to the cyclization step. mdpi.com

Furthermore, isoxazole units can be linked to pyridazine (B1198779) structures. The synthesis of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides demonstrates the creation of complex molecules where a pyridazine core is functionalized with a carboxamide group, a structure analogous to the derivatization of isoxazoles. mdpi.com Similarly, pyrazole-carboxamide hybrids can also be synthesized. mdpi.com

Application as a Building Block in Complex Molecular Architectures

The "this compound" scaffold and its derivatives serve as valuable building blocks in the construction of more complex molecules and for the development of chemical libraries.

The isoxazole framework is a valuable platform for creating focused combinatorial libraries of compounds. nuph.edu.uacore.ac.uk The ability to introduce diverse substituents onto the isoxazole ring allows for the generation of a large number of structurally related compounds for screening purposes. For example, a hybrid molecular platform incorporating dimethylphosphinoyl and 4,5-dihydroisoxazole moieties has been developed for this purpose. nuph.edu.uacore.ac.uk

The synthesis of C-glycoside linked pyrazoline and isoxazole derivatives is another example. nih.gov Starting from sugar-linked α,β-unsaturated ketones, reaction with hydroxylamine (B1172632) hydrochloride leads to isoxazole-bridged indole (B1671886) C-glycoside hybrids. nih.gov The diversity of available indole-3-carboxaldehydes and sugars allows for the creation of a large library of these complex hybrid molecules. nih.gov

The isoxazole ring is not only a stable core but also a versatile precursor for various organic transformations. In retrosynthetic analysis, the isoxazole ring can be disconnected via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The synthesis of "(3-para-tolyl-isoxazol-5-yl)methanol," a related compound, exemplifies this strategy, where 4-methylbenzaldoxime is converted to a nitrile oxide in situ and reacted with propargyl alcohol. biolmolchem.combiolmolchem.com

Furthermore, isoxazoles can undergo ring-expansion reactions, demonstrating their utility as precursors for other heterocyclic systems. A method has been developed for the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones). nih.govbeilstein-journals.org This transformation highlights the role of the isoxazole as a latent synthon for more complex pyridone structures. nih.gov

Chiral Isoxazole Scaffolds and Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of a molecule is often critical to its biological activity. For isoxazole-containing scaffolds, the development of stereoselective synthetic methods allows for the precise construction of chiral derivatives, enabling detailed investigation of structure-activity relationships. This section explores strategies for creating chiral molecules based on the this compound framework, focusing on the use of chiral auxiliaries and stereoselective transformations.

Introduction of Chiral Auxiliaries and Asymmetric Transformations

A primary strategy for inducing chirality in an otherwise achiral molecule is through the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure group that is attached to the substrate to direct a subsequent stereoselective reaction, after which it can be cleanly removed and ideally recycled. wikipedia.orgsigmaaldrich.com This approach has been widely applied in asymmetric synthesis and is a viable method for producing chiral derivatives of this compound.

Commonly used chiral auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.org For the this compound scaffold, a synthetic strategy could involve the oxidation of the primary alcohol to a carboxylic acid, (4-(o-tolyl)isoxazol-5-yl)carboxylic acid. This acid could then be coupled with a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, to form an N-acyl oxazolidinone. The bulky, chiral environment provided by the auxiliary would then direct the stereochemistry of subsequent reactions, for example, an alpha-alkylation of the acyl group, before the auxiliary is cleaved to yield a chiral product.

Beyond auxiliaries, direct asymmetric transformations using chiral catalysts are a powerful tool. researchgate.net These methods avoid the additional steps of attaching and removing an auxiliary. Catalytic asymmetric dearomatization (CADA) reactions, for instance, can convert flat aromatic compounds into three-dimensional chiral molecules. researchgate.net For the isoxazole core, transformations such as enantioselective isomerization catalyzed by a chiral rhodium-diene complex or cycloaddition reactions catalyzed by squaramide-based organocatalysts can produce complex chiral structures with high enantioselectivity. researchgate.netrsc.org

Table 1: Common Chiral Auxiliaries and Their Applications

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

Stereoselective synthesis can be broadly categorized into diastereoselective and enantioselective reactions, both of which are critical for generating specific stereoisomers of this compound derivatives.

Diastereoselective Synthesis aims to produce one diastereomer in preference to others. This typically occurs in a reaction where a new stereocenter is formed in a molecule that already possesses at least one stereocenter. For example, if a chiral derivative of this compound were subjected to a reaction that creates a second chiral center, the existing center can influence the stereochemical outcome of the new center. Research into the synthesis of complex isoxazole-containing spirooxindoles has demonstrated that domino Michael/Mannich [3+2] cycloaddition reactions can proceed with excellent diastereoselectivity, often achieving a diastereomeric ratio (dr) greater than 20:1. rsc.org This level of control is crucial for building complex molecules with precisely defined relative stereochemistry.

Enantioselective Synthesis involves the formation of a chiral product from an achiral starting material, such that one enantiomer is preferentially formed. This is often accomplished using a chiral catalyst or reagent that creates a chiral environment for the reaction. A hypothetical enantioselective synthesis of this compound could involve the asymmetric reduction of a precursor ketone, 4-(o-tolyl)isoxazole-5-carbaldehyde. Using a chiral reducing agent or a catalyst system like a Noyori-type asymmetric hydrogenation could, in principle, yield either the (R)- or (S)-enantiomer of the target alcohol with high enantiomeric excess (ee).

The literature provides examples of highly enantioselective processes for isoxazole derivatization. A squaramide-catalysed asymmetric cycloaddition of isatylidenyl-isoxazoles with ketimines has been shown to produce complex dispirooxindoles with up to 96% ee. rsc.org Similarly, chiral isoxazole amino alcohol derivatives have been synthesized, and subsequent biological evaluation revealed significant differences in receptor affinity between stereoisomers, underscoring the importance of accessing single enantiomers. nih.gov These established methods provide a blueprint for the potential enantioselective synthesis of derivatives based on the this compound scaffold.

Table 2: Example of a Stereoselective Reaction for Isoxazole Scaffold Construction Based on a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition reaction. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 O Tolyl Isoxazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (4-(o-Tolyl)isoxazol-5-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. nih.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the tolyl group, the isoxazole (B147169) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons of the tolyl group. biolmolchem.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the hydroxyl group and the isoxazole ring are also deshielded, while the methyl protons of the tolyl group appear in the upfield region. rsc.orgepfl.chpaulussegroup.com

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Tolyl) | 7.0 - 7.4 | Multiplet (m) | The ortho, meta, and para protons of the tolyl group exhibit complex splitting patterns due to spin-spin coupling. |

| Isoxazole-H | ~8.5 | Singlet (s) | The single proton on the isoxazole ring typically appears as a sharp singlet. |

| Methylene (-CH₂OH) | ~4.7 | Singlet (s) or Doublet (d) | The chemical shift and multiplicity can be affected by hydrogen bonding and coupling to the hydroxyl proton. |

| Methyl (Tolyl-CH₃) | ~2.3 | Singlet (s) | The three equivalent protons of the methyl group appear as a single peak. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific experimental conditions. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl-like). niscair.res.inresearchgate.netbas.bg The carbons of the tolyl group and the isoxazole ring appear in the aromatic region (δ 100-160 ppm), while the methylene carbon of the methanol group and the methyl carbon of the tolyl group are found in the aliphatic region (δ 10-60 ppm). niscair.res.inrsc.org

Table 2: Predicted and Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Isoxazole C=N | ~150-160 | The carbon atom double-bonded to the nitrogen in the isoxazole ring. |

| Isoxazole C-O | ~165-175 | The carbon atom single-bonded to the oxygen in the isoxazole ring. |

| Aromatic (Tolyl) | 125 - 140 | Multiple signals corresponding to the different carbon atoms of the tolyl ring. |

| Isoxazole C-C | ~100-115 | The carbon-carbon double bond within the isoxazole ring. |

| Methylene (-CH₂OH) | ~55-65 | The carbon of the hydroxymethyl group. |

Note: These are approximate chemical shift ranges, and the actual values can be influenced by the solvent and other factors. niscair.res.inrsc.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal correlations between the adjacent aromatic protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the known proton assignments. For example, the methylene proton signal would show a correlation to the methylene carbon signal. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. acs.org

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. biolmolchem.com A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. biolmolchem.comnist.gov The C-H stretching vibrations of the aromatic tolyl group and the aliphatic methylene and methyl groups are typically observed in the 2800-3100 cm⁻¹ range. biolmolchem.com Vibrations associated with the C=N and C=C bonds of the isoxazole ring appear in the 1400-1600 cm⁻¹ region. biolmolchem.comrjpbcs.com The N-O stretching vibration of the isoxazole ring can be found in the 800-900 cm⁻¹ range. biolmolchem.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=C and C=N stretches of the isoxazole ring typically show strong Raman signals. researchgate.netresearchgate.netacs.orgnist.gov

Table 3: Key Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Broad, Medium-Strong (IR) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak (IR) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium (IR) |

| Isoxazole Ring | C=N Stretch | ~1600 | Medium (IR & Raman) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong (IR & Raman) |

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. nih.gov In the solid state and in concentrated solutions, molecules can associate through O-H···N or O-H···O interactions, where the hydroxyl proton of one molecule forms a hydrogen bond with the nitrogen atom of the isoxazole ring or the hydroxyl oxygen of another molecule. researchgate.netresearchgate.netcapes.gov.br These hydrogen bonds significantly influence the physical properties of the compound, such as its melting point and solubility.

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of these hydrogen bonds. nih.gov In a non-polar solvent at low concentration, a sharper "free" O-H band may be observed, while at higher concentrations or in the solid state, a broad, shifted band indicates strong intermolecular hydrogen bonding. biolmolchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol , both high-resolution and tandem mass spectrometry provide critical data for its definitive identification. bldpharm.combldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

Methodology and Expected Findings:

Using a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, the exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+) is measured with high precision. For this compound (C₁₁H₁₁NO₂), the theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The instrument would be expected to detect a molecular ion peak at a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass, typically within a very low margin of error (e.g., < 5 ppm). This high accuracy allows for the confident determination of the elemental formula, distinguishing it from any other potential isomeric or isobaric compounds.

Hypothetical HRMS Data Table for this compound:

| Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 190.0863 | 190.0861 | -1.05 | C₁₁H₁₂NO₂ |

| [M+Na]⁺ | 212.0682 | 212.0679 | -1.41 | C₁₁H₁₁NNaO₂ |

Note: The data in this table is hypothetical and serves to illustrate the expected results from an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (typically the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering a "fingerprint" that can be used for identification and to piece together its structural components.

Fragmentation Pathways:

In an MS/MS experiment, the molecular ion of this compound (m/z 189 or 190) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments. Expected fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment ion.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic ring-opening and fragmentation, leading to the loss of small neutral molecules.

Fragmentation of the tolyl group: The bond between the tolyl group and the isoxazole ring could cleave, or the tolyl group itself could undergo fragmentation.

The specific masses of the resulting fragment ions would provide conclusive evidence for the connectivity of the tolyl, isoxazole, and methanol moieties.

X-ray Crystallography for Solid-State Structural Determination

While mass spectrometry provides information on the mass and connectivity of a molecule in the gas phase, X-ray crystallography reveals its precise three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration and conformation of a molecule.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. researchgate.net

Data Acquisition and Structural Refinement:

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice. The resulting electron density map is then used to build a model of the molecule's structure.

For a related isomer, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, crystallographic analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. A similar detailed analysis for this compound would provide the following key parameters:

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a single-crystal X-ray diffraction analysis. Specific values can only be determined experimentally.

The refined crystal structure would confirm the ortho position of the methyl group on the phenyl ring and the relative positions of the substituents on the isoxazole ring. It would also reveal the conformation of the molecule, including the torsion angles between the phenyl and isoxazole rings and the orientation of the hydroxymethyl group.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that stabilize the crystal structure.

For this compound, the presence of a hydroxyl group and a nitrogen atom in the isoxazole ring suggests the potential for hydrogen bonding. It is highly probable that intermolecular O-H···N hydrogen bonds would be a key feature of the crystal packing, linking adjacent molecules into chains or more complex networks.

Theoretical and Computational Chemistry Studies of 4 O Tolyl Isoxazol 5 Yl Methanol and Analogues

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like (4-(o-Tolyl)isoxazol-5-yl)methanol and its derivatives. researchgate.net

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic properties of isoxazole (B147169) derivatives are significantly influenced by substituent groups. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that help in understanding the electronic character and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. irjweb.com

For isoxazole derivatives, the substitution pattern on the ring can alter the HOMO and LUMO energy levels, thereby affecting their electronic properties. researchgate.net For instance, the introduction of methyl groups can disturb the charge distribution in the isoxazole ring, leading to changes in electronic parameters. researchgate.net In substituted isoxazoles, the HOMO and LUMO are often localized on different parts of the molecule, which dictates the sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Substituted Isoxazoles (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Isoxazole | - | - | - | - | - | - |

| 3-methyl-isoxazole | - | - | - | - | - | - |

| 5-methyl-isoxazole | - | - | - | - | - | - |

| This compound | - | - | - | - | - | - |

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. scielo.br For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the single bonds, particularly the bond connecting the tolyl group to the isoxazole ring and the bond connecting the hydroxymethyl group.

Conformational analysis of isoxazole derivatives has shown that the planarity of the isoxazole ring is a common feature. scispace.comjst.go.jp However, the orientation of the substituent groups relative to the ring can vary. For instance, in a related compound, 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, the phenyl ring was found to be inclined at an angle to the isoxazole ring. scispace.comjst.go.jp The dihedral angle between the isoxazole and phenyl rings is a critical parameter determined through these studies. scispace.com For this compound, the presence of the ortho-methyl group on the tolyl ring likely introduces steric hindrance that influences the preferred conformation.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.gov

NMR Spectroscopy: DFT can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov The accuracy of these predictions depends on the choice of the DFT functional and basis set. aps.orgruc.dk For complex molecules, comparing calculated and experimental NMR spectra can be instrumental in confirming the structure and assigning specific resonances. ruc.dk

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained through DFT. researchgate.net These calculations can aid in the assignment of experimental IR absorption bands. researchgate.net For example, in a study of (3-para-tolyl-isoxazol-5-yl)methanol, the broadened absorption band in the 3200-3500 cm⁻¹ region was attributed to O-H stretching vibrations, and the band around 1600 cm⁻¹ was assigned to the C=N stretching of the isoxazole ring. biolmolchem.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. easychair.org

Investigation of Dynamic Behavior and Solvent Interactions

MD simulations can be used to understand how this compound behaves in a solution. nih.govescholarship.org By explicitly including solvent molecules in the simulation, it is possible to study the formation and dynamics of hydrogen bonds between the hydroxyl group of the methanol (B129727) substituent and solvent molecules. easychair.org The interaction with the solvent can significantly influence the conformation and properties of the solute molecule. easychair.org

These simulations can also reveal the role of the solvent in mediating interactions between the solute and other molecules, which is crucial for understanding its behavior in biological systems or in chemical reactions. easychair.org The choice of force field is critical for the accuracy of MD simulations. nih.gov

Conformational Landscapes and Energy Minima

MD simulations can explore the conformational landscape of a molecule by sampling a wide range of possible conformations over time. mdpi.com This allows for the identification of the most populated and energetically favorable conformations, or energy minima. For this compound, this would involve analyzing the distribution of dihedral angles related to the tolyl and hydroxymethyl groups.

By constructing a free energy landscape from the simulation trajectory, it is possible to identify the different conformational states and the energy barriers between them. This information is valuable for understanding the flexibility of the molecule and how it might adapt its shape to interact with a biological target, for example. nih.govchemrxiv.org

Molecular Modeling and Docking Studies (Methodological Focus)

Molecular modeling and docking studies have become indispensable tools in the exploration of novel chemical entities for various applications, including materials science and drug discovery. For scaffolds such as the isoxazole ring system, these computational techniques provide profound insights into the structural and electronic properties that govern molecular interactions. This section focuses on the methodological aspects of molecular modeling as applied to this compound and its analogues, emphasizing general principles of ligand design and the evaluation of interaction profiles with hypothetical binding sites, independent of specific biological outcomes.

Ligand Design Principles for Scaffold Exploration (excluding specific biological targets or outcomes)

The design of compound libraries based on a privileged scaffold like isoxazole is a strategic approach to broadly explore chemical space. mdpi.com The goal is to generate a diverse set of molecules with a wide range of physicochemical properties, increasing the probability of identifying compounds with desired characteristics in subsequent screening. The design principles for such exploration, when not targeting a specific biological receptor, are centered on maximizing structural and electronic diversity while maintaining desirable drug-like properties.

Scaffold-Based Combinatorial Design: The isoxazole ring serves as a rigid core, or scaffold, upon which diversity can be built. For this compound, there are three key positions for modification: the tolyl ring, the isoxazole ring itself (though less common), and the methanol group. A combinatorial approach allows for the systematic variation of substituents at these positions. mdpi.com For instance, the ortho-tolyl group can be replaced with other substituted aryl or alkyl groups to probe the effects of sterics and electronics. The methanol group at the 5-position can be modified to other functional groups like ethers, esters, or amides to alter polarity and hydrogen bonding capacity.

Property-Based Filtering and Selection: In the absence of a specific target, ligand design is often guided by general principles of "drug-likeness" and "lead-likeness." These principles are encapsulated in various empirical rules and computational models that predict physicochemical properties. Key properties considered during the design of an isoxazole library include:

Molecular Weight (MW): Keeping the molecular weight within a certain range (e.g., < 500 Da) is often a goal for oral bioavailability.

Lipophilicity (logP): The octanol-water partition coefficient is a crucial determinant of a molecule's solubility, permeability, and promiscuity. A balanced logP is generally sought.

Hydrogen Bond Donors and Acceptors (HBD/HBA): The number of HBDs and HBAs influences solubility and the potential for specific interactions. The isoxazole ring itself contains a hydrogen bond acceptor (the nitrogen atom). mdpi.com

Polar Surface Area (PSA): This property is related to a molecule's ability to permeate cell membranes.

Rotatable Bonds: A lower number of rotatable bonds is generally associated with better oral bioavailability and reduced conformational flexibility, which can be entropically favorable for binding.

The following table presents a hypothetical set of analogues of this compound designed for scaffold exploration, along with their calculated physicochemical properties.

| Compound ID | R1-Group (at position 4) | R2-Group (at position 5) | Molecular Weight ( g/mol ) | Calculated logP | HBD Count | HBA Count |

| Parent | o-Tolyl | -CH₂OH | 203.23 | 2.1 | 1 | 3 |

| ANA-01 | Phenyl | -CH₂OH | 189.20 | 1.8 | 1 | 3 |

| ANA-02 | p-Chlorophenyl | -CH₂OH | 223.65 | 2.6 | 1 | 3 |

| ANA-03 | o-Tolyl | -CH₂OCH₃ | 217.26 | 2.4 | 0 | 3 |

| ANA-04 | Naphthyl | -CH₂OH | 239.26 | 3.0 | 1 | 3 |

| ANA-05 | Cyclohexyl | -CH₂OH | 195.26 | 2.2 | 1 | 3 |

Evaluation of Interaction Profiles with Hypothetical Binding Sites

To assess the potential of a library of compounds for forming favorable interactions without reference to a specific biological target, one can perform docking studies against a panel of hypothetical or computationally generated binding sites. nih.govnih.gov This approach allows for the characterization of a compound's general binding preferences and its potential to interact with different types of protein environments.

Methodology for Hypothetical Site Docking:

Generation of Hypothetical Pockets: A set of idealized binding pockets can be computationally constructed. These pockets can be designed to have distinct physicochemical characteristics, for example:

Hydrophobic Pocket: Lined predominantly with non-polar residues (e.g., Valine, Leucine, Isoleucine, Phenylalanine).

Polar/Charged Pocket: Rich in polar and charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine, Serine).

Mixed/Amphipathic Pocket: Containing a combination of polar and non-polar residues, representing a common type of binding site.

Ligand Preparation: The 3D structures of this compound and its analogues are generated and energy-minimized using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation: Each ligand is then docked into each of the hypothetical binding pockets using a standard docking program (e.g., AutoDock, Glide, GOLD). The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. nih.gov

Analysis of Interaction Profiles: The results are analyzed by comparing the docking scores and the types of interactions formed across the different pockets. This can reveal the inherent binding preferences of the scaffold and its derivatives. For example, a compound that scores well in a hydrophobic pocket is likely to have favorable van der Waals and hydrophobic interactions. A compound that scores well in a polar pocket is likely to form strong hydrogen bonds or electrostatic interactions.

Theoretical Interaction Profile of this compound:

Based on its structure, this compound would be expected to exhibit a mixed interaction profile.

The o-tolyl group provides a significant hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions.

The isoxazole ring is largely aromatic and hydrophobic but also contains a nitrogen atom that can act as a hydrogen bond acceptor.

The methanol group is a key interaction center, capable of acting as both a hydrogen bond donor (from the -OH group) and an acceptor (at the oxygen atom).

The following table presents a simulated docking study of the parent compound and its analogues against three hypothetical binding sites. The docking scores are represented in arbitrary energy units (e.g., kcal/mol), where a more negative value indicates a better-predicted binding affinity.

| Compound ID | Docking Score (Hydrophobic Pocket) | Docking Score (Polar Pocket) | Docking Score (Mixed Pocket) | Predominant Interactions |

| Parent | -6.5 | -5.8 | -7.2 | Hydrophobic (tolyl), H-bond (methanol) |

| ANA-01 | -6.2 | -5.9 | -6.9 | Hydrophobic (phenyl), H-bond (methanol) |

| ANA-02 | -6.8 | -6.1 | -7.5 | Halogen bond (chloro), Hydrophobic, H-bond |

| ANA-03 | -6.7 | -4.5 | -6.9 | Hydrophobic (tolyl, ether) |

| ANA-04 | -7.5 | -5.7 | -8.1 | Extended hydrophobic (naphthyl), H-bond |

| ANA-05 | -6.0 | -5.5 | -6.5 | Aliphatic hydrophobic, H-bond |

This type of analysis helps to classify compounds based on their interaction potential, which can guide their selection for further screening campaigns where the nature of the target binding site may be unknown. For example, ANA-04 shows a strong preference for hydrophobic and mixed environments due to its large naphthyl group, while ANA-03, lacking a hydrogen bond donor, performs relatively poorly in the polar pocket.

Applications of the 4 O Tolyl Isoxazol 5 Yl Methanol Moiety in Diverse Chemical Research Contexts Non Clinical Focus

Role as a Versatile Synthetic Intermediate

The isoxazole (B147169) ring is a five-membered heterocycle that is considered a "privileged" structure in medicinal and organic chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic precursor. nih.govacs.org The weak N-O bond within the isoxazole ring can be leveraged for various chemical transformations, including ring cleavage and rearrangement reactions, allowing for the formation of other complex heterocyclic systems. nih.gov The (4-(o-Tolyl)isoxazol-5-yl)methanol compound combines this reactive heterocycle with a tolyl group, which can influence solubility and steric interactions, and a primary alcohol, which serves as a key handle for further chemical modification.

Precursor for the Elaboration of Complex Organic Molecules

The true value of a synthetic intermediate lies in its ability to be elaborated into more complex and functional structures. The this compound moiety serves as an excellent foundation for such elaborations. The primary alcohol group is particularly amenable to a wide range of standard organic transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Research has demonstrated the synthesis of the related compound, (3-para-tolyl-isoxazol-5-yl)methanol, through the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. acs.org This highlights a fundamental method for creating the core structure, which can then be used to produce a variety of derivatives. acs.orgnih.gov The isoxazole ring itself enhances the physical and chemical properties of the resulting compounds. acs.org

Scientists have successfully integrated isoxazole structures into highly complex molecular hybrids with potential therapeutic applications. For example, isoxazole–isoxazole and isoxazole–oxazole linked hybrids have been synthesized and evaluated for the treatment of neurological disorders. researchgate.net In another study, new isoxazoles tethered with a thiouracil base were synthesized for their potential as anticancer agents, demonstrating the role of the isoxazole core in building intricate molecular architectures. youtube.com These examples, while not all starting from the exact o-tolyl isomer, underscore the established role of the tolyl-isoxazole framework as a crucial precursor for complex molecule synthesis.

Table 1: Examples of Complex Molecules Derived from Isoxazole Precursors This table is illustrative of the types of complex structures that can be synthesized from isoxazole-based building blocks.

| Precursor Type | Resulting Complex Molecule | Research Focus | Citation |

| Isoxazole-based building blocks | Isoxazole-isoxazole hybrids | Neurological Disorders | researchgate.net |

| Isoxazole-based building blocks | Isoxazole-oxazole hybrids | Neurological & Inflammatory Disorders | researchgate.net |

| Tolyl-isoxazole derivatives | Isoxazoles tethered with thiouracil | Anticancer Agents (HDAC Inhibitors) | youtube.com |

| Imidazo-isoxazole derivatives | Imidazo-isoxazole-urea hybrids | Enzyme Inhibition (α-amylase/α-glucosidase) | chemscene.com |

Use in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex products in a single step from three or more reactants. biorxiv.org This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate large libraries of structurally diverse molecules. biorxiv.orgscientific.net The isoxazole scaffold is frequently employed in MCRs to create novel compounds.

An environmentally friendly, three-component reaction has been developed for the synthesis of 5-amino-isoxazole-4-carbonitriles using malononitrile, hydroxylamine (B1172632), and various aldehydes. researchgate.net Notably, this method was successfully used to synthesize 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile, a close structural relative of the title compound. researchgate.net This demonstrates the direct incorporation of the tolyl-isoxazole motif via an MCR, highlighting a streamlined pathway to functionalized derivatives.

Furthermore, electrochemical methods have been used to achieve four-component domino reactions that assemble isoxazole motifs, providing a robust strategy for creating molecular diversity with high functional group tolerance. nih.gov These MCR-based strategies are instrumental in exploring vast chemical spaces, which is crucial for identifying new molecules with unique properties. scientific.net

Contribution to Material Science Research

Beyond its role in synthesizing discrete organic molecules, the tolyl-isoxazole moiety has found applications in the development of advanced functional materials. The electronic properties and rigid structure of the isoxazole ring make it an attractive component for materials with specific optical or electronic functions.

Development of Photochromic Materials

Photochromic materials can reversibly change their color and absorption properties upon exposure to light, making them suitable for applications such as optical data storage, smart windows, and molecular switches. Research has shown that the isoxazole ring can be successfully incorporated into photochromic systems.

A novel photochromic diarylethene, 1-(3,5-dimethyl-4-isoxazolyl)-2-[2-methyl-5-hydroxymethyl-3-thienyl]perfluoroyclopentene, has been synthesized and shown to exhibit significant photochromism in both solution and within a polymer matrix. rsc.org This compound also displayed fluorescent switching capabilities, making it a candidate for optical storage applications. rsc.org In a different approach, a polyurethane polymer was created incorporating a diazo isoxazole chromophore. nih.gov This material not only showed reversible photochromic properties but could also be used to inscribe surface relief gratings using laser light, indicating its potential for photo-optical devices. nih.gov

The underlying principle for these applications is the intrinsic photochemistry of the isoxazole ring itself. Upon irradiation with UV light, the N-O bond can undergo homolysis, leading to reactive intermediates that can rearrange or crosslink. This inherent light-activated reactivity makes the isoxazole a minimalist and valuable functional group for designing photo-responsive materials. nih.gov

Applications in Electrochemical Probes and Sensors

The isoxazole framework is also relevant in the field of electrochemistry. The development of electrochemical sensors and probes requires molecules with specific redox properties that can interact with analytes or surfaces in a measurable way. Isoxazole derivatives have been investigated in this context.

For instance, imidazo-isoxazole derivatives have been studied for their potential as electrochemical probes. chemscene.com The electrochemical synthesis of novel isoxazoles, which involves techniques like cyclic voltammetry for analysis, further connects this heterocyclic system to electrochemical applications. youtube.comnih.gov These studies provide insight into the redox behavior of isoxazole-containing molecules, which is fundamental for their use in sensors that detect analytes through changes in electrical signals.

Research into Dye-Sensitized Solar Cells and Liquid Crystals

The unique properties of the tolyl-isoxazole scaffold make it a candidate for use in other advanced materials, including dye-sensitized solar cells (DSSCs) and liquid crystals.

Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of photovoltaic cell that uses a molecular dye to absorb light. Effective dyes often have a Donor-π-Acceptor (D-π-A) structure. Research into organic sensitizers has shown that donor blocks containing a p-tolyl group, such as 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, can be used to create highly efficient dyes. The tolyl group is valued for its electron-donating properties. Given this precedent, the this compound moiety, where the tolyl group can act as a donor and the isoxazole as part of the π-bridge, represents a plausible structural motif for the design of new sensitizers for DSSCs.

Liquid Crystals: Liquid crystals are phases of matter with properties between those of conventional liquids and solid crystals. The incorporation of rigid, polar heterocyclic rings is a known strategy for designing liquid crystalline materials. The isoxazole ring has been successfully used for this purpose. rsc.org Studies on liquid-crystalline series containing isoxazole have shown that the heterocycle influences the thermal stability and the type of mesophase (e.g., nematic, smectic) that is formed. rsc.orgnih.gov The polarity and geometry of the isoxazole ring can be used to fine-tune the intermolecular interactions that govern the liquid-crystalline behavior. rsc.org

Table 2: Summary of Material Science Research Involving Isoxazole Derivatives

| Research Area | Key Finding | Role of Isoxazole Moiety | Citations |

| Photochromic Materials | Isoxazole-containing diarylethenes and polymers show reversible color change with light. | Serves as a core component of the photo-switchable molecule. | rsc.orgnih.gov |

| Electrochemical Probes | Isoxazole derivatives can be synthesized and analyzed electrochemically for sensor applications. | Provides the redox-active core for the probe. | youtube.comchemscene.comnih.gov |

| Dye-Sensitized Solar Cells | Tolyl-containing donor groups are effective in dyes for DSSCs. | The tolyl-isoxazole unit can potentially act as a donor/π-bridge component. | |

| Liquid Crystals | Incorporation of the isoxazole ring influences the thermal stability and phase behavior of liquid crystals. | Acts as a rigid, polar mesogenic unit to control molecular ordering. | rsc.orgnih.gov |

Investigation in Agrochemical Research

The isoxazole scaffold is a significant pharmacophore in the development of new agrochemicals due to its versatile chemical nature and broad spectrum of biological activities. biolmolchem.comnih.gov The specific moiety, this compound, serves as a valuable building block for creating novel derivatives with potential applications in crop protection. Methodological approaches to its structural modification are key to exploring its full potential in insecticidal and herbicidal research.

Structural Modification for Insecticidal Research (Methodological perspective)

The this compound moiety offers several sites for structural modification to explore and optimize insecticidal activity. The primary methodological approach involves the synthesis of a library of derivatives by modifying the methanol (B129727) group, the tolyl ring, and the isoxazole core, followed by systematic evaluation of their biological efficacy against various insect pests.

A key strategy is the esterification or etherification of the 5-methanol group to introduce a variety of functional groups. This allows for the modulation of the compound's lipophilicity, which can significantly impact its ability to penetrate the insect cuticle and reach its target site. For instance, introducing long-chain alkyl or aryl groups can enhance lipophilicity, while incorporating polar moieties can alter solubility and bioavailability.

Another important methodological aspect is the modification of the o-tolyl group. The introduction of different substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) on the phenyl ring can influence the electronic properties and steric bulk of the molecule. researchgate.net These changes can affect the binding affinity of the compound to its molecular target within the insect. Structure-activity relationship (SAR) studies on related isoxazoline (B3343090) derivatives have shown that the presence and position of halogen atoms on the benzene (B151609) ring can significantly improve insecticidal activity. researchgate.net

A systematic approach to generating a diverse library of this compound derivatives would involve parallel synthesis techniques. This allows for the rapid creation of a multitude of compounds with varied structural features. The resulting library would then be screened for insecticidal activity against a panel of relevant insect species. Promising lead compounds from this screening can then be selected for further optimization and more detailed mode of action studies.

| Modification Site | Methodological Approach | Potential Impact on Insecticidal Activity |

| 5-Methanol Group | Esterification, Etherification | Modulation of lipophilicity, bioavailability, and metabolic stability. |

| o-Tolyl Ring | Introduction of various substituents (halogens, nitro, methoxy groups) | Alteration of electronic properties, steric bulk, and binding affinity to the target site. |

| Isoxazole Ring | Modification of substitution pattern | Changes in molecular geometry and electronic distribution. |

Study of Herbicidal Activities of Derivatives (Methodological perspective)

The methodological approach to studying the herbicidal activities of derivatives of this compound focuses on the design and synthesis of novel compounds and their subsequent evaluation for pre- and post-emergence herbicidal effects. The core principle is to create structural analogues that can interfere with essential biochemical pathways in weeds.

A primary strategy involves the synthesis of carboxamide and thiocarboxamide derivatives from the core structure. This can be achieved by first converting the 5-methanol group to a more reactive intermediate, such as a halide or a tosylate, followed by reaction with various amines or thioamides. This approach has been successful in the development of other isoxazole-based herbicides. researchgate.netdundee.ac.uk

Structure-activity relationship (SAR) studies are a cornerstone of this research. By systematically altering the substituents on the tolyl ring and the nature of the group attached to the 5-position, researchers can identify key structural features required for potent herbicidal activity. For example, studies on related compounds have shown that the introduction of fluorine-containing phenyl groups can lead to moderate to good herbicidal activities. researchgate.netmdpi.com

The herbicidal activity of the synthesized derivatives is typically assessed through a series of bioassays. These include in vitro assays to determine the inhibition of specific target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a common target for bleaching herbicides. researchgate.net Whole-plant assays are conducted to evaluate the pre- and post-emergence herbicidal efficacy against a range of both monocotyledonous and dicotyledonous weeds. mdpi.comfrontiersin.org

Molecular docking studies can be employed as a computational tool to predict the binding affinity of the designed derivatives to the active site of target enzymes. researchgate.net This can help in prioritizing the synthesis of compounds that are most likely to exhibit high herbicidal potency, thereby streamlining the discovery process.

| Derivative Type | Synthetic Strategy | Target Weed Class | Potential Mode of Action |

| Carboxamides | Conversion of the 5-methanol to a reactive intermediate, followed by reaction with amines. | Broadleaf and grass weeds | Inhibition of key enzymes (e.g., HPPD, acetolactate synthase) |

| Thiocarboxamides | Conversion of the 5-methanol to a reactive intermediate, followed by reaction with thioamides. | Broadleaf and grass weeds | Inhibition of key enzymes |

| Aryl Ethers | Etherification of the 5-methanol with various substituted phenols. | Broadleaf weeds | Disruption of auxin transport or other hormonal pathways |

Development of Novel Chemical Probes and Tools

The unique structural features of the this compound moiety make it an attractive scaffold for the development of novel chemical probes and tools for chemical biology research. These tools can be used to investigate complex biological processes and to identify and validate new drug targets.

Design of Molecular Scaffolds for Chemical Biology Research

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. biolmolchem.com The this compound structure provides a rigid framework that can be readily functionalized to create libraries of compounds for screening against various biological targets.

The design of molecular scaffolds based on this moiety involves strategically introducing functional groups that can participate in specific interactions with proteins, such as hydrogen bonding, hydrophobic interactions, and pi-stacking. The 5-methanol group is a key handle for derivatization, allowing for the attachment of various chemical reporters, affinity tags, or reactive groups.

For example, the methanol group can be converted to an azide (B81097) or an alkyne, which can then be used in "click chemistry" reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This enables the creation of chemical probes that can be used to visualize the localization of a target protein within a cell or to isolate and identify binding partners.

Furthermore, the o-tolyl group can be modified to fine-tune the selectivity and potency of the resulting probes for a particular biological target. The principles of structure-based drug design, including computational modeling and X-ray crystallography, can be employed to guide the design of these scaffolds for optimal interaction with the target of interest. dundee.ac.uk

| Scaffold Feature | Design Strategy | Application in Chemical Biology |

| 5-Methanol Group | Conversion to azide, alkyne, or other reactive groups | Attachment of reporter groups (fluorescent dyes, biotin) for target identification and visualization. |

| o-Tolyl Ring | Introduction of diverse substituents | Optimization of binding affinity and selectivity for a specific biological target. |

| Isoxazole Core | Serves as a rigid and versatile framework | Provides a stable platform for the spatial arrangement of functional groups. |